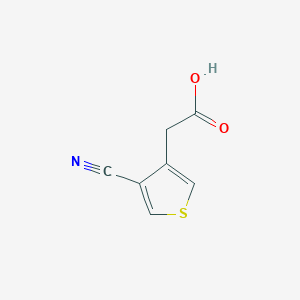
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (CTA) is an organic compound belonging to the class of aromatic compounds known as anilines. It is formed by the reaction of aniline with chlorine and a 1H-1,2,3,4-tetrazol-5-yl group. CTA is a colorless, crystalline solid with a melting point of 119-121°C. It is soluble in organic solvents such as ethanol, chloroform, and ether, and insoluble in water.
Mecanismo De Acción
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is believed to act primarily as an inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition can be used to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on the activity of enzymes.
Biochemical and Physiological Effects
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and fatty acid amide hydrolase (FAAH). In vivo studies have shown that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can reduce inflammation, reduce pain, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a useful compound for laboratory experiments due to its relatively low cost and its ability to inhibit enzymes. However, it is important to note that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is highly toxic and should be handled with caution. Additionally, 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be difficult to synthesize, and the reaction conditions must be carefully controlled in order to ensure the desired product is obtained.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline. These include the development of new and improved synthesis methods, the exploration of new enzyme inhibitors, and the study of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline’s effects on other biochemical and physiological processes. Additionally, 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline could be used to study the structure and function of proteins, as well as to study the effects of enzyme inhibitors on the activity of enzymes. Finally, further research into the toxicology of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline could be beneficial, as it is currently classified as a hazardous substance.
Métodos De Síntesis
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be synthesized by the reaction of aniline with chlorine and a 1H-1,2,3,4-tetrazol-5-yl group. The reaction is typically carried out in an organic solvent such as ethanol, chloroform, or ether, at a temperature of between 80-120°C. The reaction is typically complete within one hour.
Aplicaciones Científicas De Investigación
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used extensively in scientific research for a variety of applications. It has been used in the synthesis of various organic compounds, such as azo dyes, heterocyclic compounds, and polymers. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNASRAFQFFILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
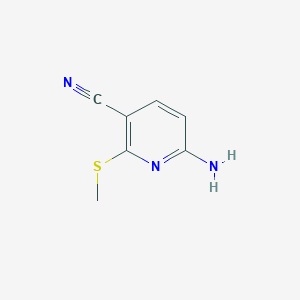



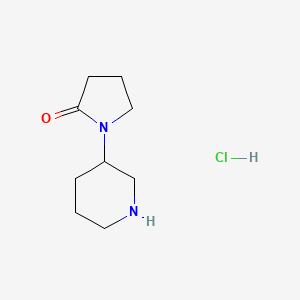


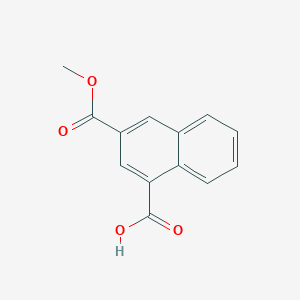

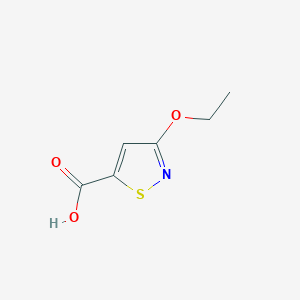

![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)
